molecular formula C10H10IN2+ B12445428 Bis(pyridin-1-ium-1-yl)iodanuide

Bis(pyridin-1-ium-1-yl)iodanuide

Cat. No.: B12445428
M. Wt: 285.10 g/mol
InChI Key: BQYJZRLZAKJMMI-UHFFFAOYSA-N
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Description

Bis(pyridin-1-ium-1-yl)iodanuide is a cationic iodine complex featuring two pyridinium ligands coordinated to a central iodine atom in a -1 oxidation state. The compound belongs to the iodonium salt family, characterized by hypervalent iodine centers stabilized by electron-donating groups. Its structure comprises two planar pyridinium rings symmetrically bonded to the iodine atom, forming a linear geometry.

Properties

Molecular Formula

C10H10IN2+

Molecular Weight

285.10 g/mol

IUPAC Name

1-pyridin-1-ium-1-yliodanuidylpyridin-1-ium

InChI

InChI=1S/C10H10IN2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H/q+1

InChI Key

BQYJZRLZAKJMMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)[I-][N+]2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(pyridin-1-ium-1-yl)iodanuide can be prepared by reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . The reaction conditions typically involve:

    Reactants: Iodine, pyridine, and silver tetrafluoroborate.

    Solvent: Silica gel.

    Temperature: Room temperature.

    Reaction Time: Several hours until the reaction is complete.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: To accommodate the increased volume of reactants.

    Controlled Environment: To ensure consistent quality and yield.

    Purification Steps: Including filtration and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Bis(pyridin-1-ium-1-yl)iodanuide undergoes various types of chemical reactions, including:

    Oxidation: It acts as a mild oxidizing agent.

    Substitution: It is used for the selective iodination of phenolic groups.

Common Reagents and Conditions:

    Oxidation Reactions: Typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution Reactions: Involve the use of this compound in the presence of a suitable solvent like acetonitrile.

Major Products:

    Oxidation Products: Include iodinated phenolic compounds.

    Substitution Products: Include selectively iodinated organic molecules.

Scientific Research Applications

Bis(pyridin-1-ium-1-yl)iodanuide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(pyridin-1-ium-1-yl)iodanuide involves the transfer of iodine to the target molecule. The molecular targets include phenolic groups in organic molecules. The pathways involved in this process include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(2,4,6-trimethylpyridin-1-ium-1-yl)iodanuide

This methyl-substituted analog (C₁₆H₂₂IN₂, MW 369.27 g/mol) shares the core iodonium structure but includes methyl groups at the 2, 4, and 6 positions of the pyridinium rings. Key differences include:

  • Molecular Weight and Substituents: Methyl groups increase molecular weight by ~86 g/mol compared to the non-methylated parent compound (hypothetical MW ~283.11 g/mol for C₁₀H₁₀IN₂).
  • Solubility : The trimethyl derivative exhibits enhanced solubility in organic solvents (e.g., DMF, acetonitrile) due to increased hydrophobicity from methyl groups .

Cobalt(II) Coordination Polymer with Pyridinium-Based Ligands

The cobalt complex described in ([Co(C₃₄H₃₄N₄O₁₀)], MW 761.64 g/mol) incorporates pyridinium-acetate ligands but differs fundamentally in structure and application:

  • Coordination Geometry : The Co(II) ion adopts a distorted octahedral geometry, contrasting with the linear geometry of iodanuide salts.
  • Functionality : This complex forms 1D coordination polymers stabilized by hydrogen bonding and π-π interactions, enabling applications in porous materials or catalysis .
  • Solubility : Lower solubility in common solvents compared to iodanuide salts due to its polymeric nature.

Other Iodonium Salts

These typically exhibit:

  • Higher Reactivity : Due to stronger electron-withdrawing counterions (e.g., triflate).
  • Broader Applications : Used as photoinitiators or arylating agents in cross-coupling reactions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Appearance Stability Solubility Key Applications
Bis(pyridin-1-ium-1-yl)iodanuide* C₁₀H₁₀IN₂ 283.11 (hypothetical) Crystalline solid Moderate Polar aprotic solvents Catalysis, Materials
Bis(2,4,6-trimethylpyridinium)iodanuide C₁₆H₂₂IN₂ 369.27 White-yellow powder High Organic solvents Organic synthesis
Cobalt(II) coordination polymer C₃₄H₃₄CoN₄O₁₀ 761.64 Not reported High (crystalline) Low Coordination polymers

*Hypothetical data inferred from structural analogs.

Research Findings and Trends

  • Substituent Effects : Methyl groups on pyridinium ligands enhance steric protection and solubility but reduce electrophilicity at the iodine center compared to unsubstituted analogs .
  • Structural Versatility : Pyridinium-based iodanuides can be tailored for specific reactivity by modifying counterions (e.g., PF₆⁻ vs. BF₄⁻) or ligand substituents.
  • Crystallographic Insights : Tools like SHELXL and SHELXS (–3) are critical for resolving hypervalent iodine geometries and coordination polymer networks .

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